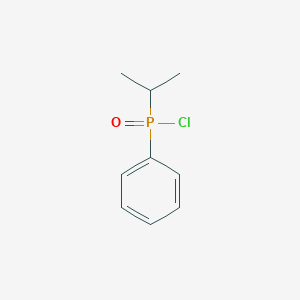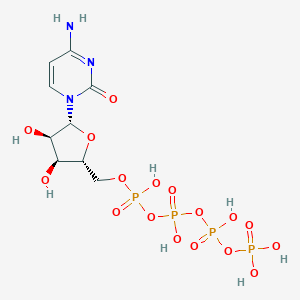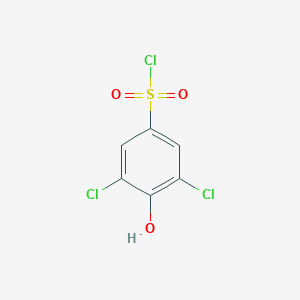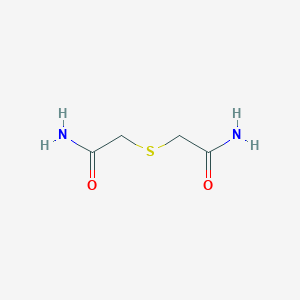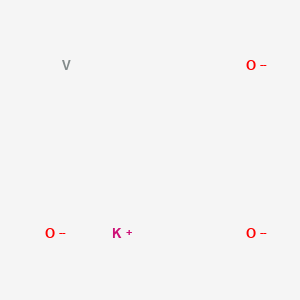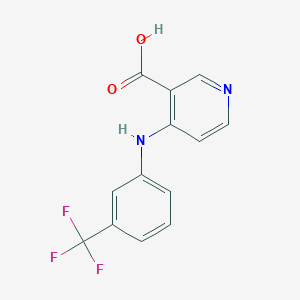
二水合草酸钛酸钾
描述
Potassium titanium oxide oxalate dihydrate is used as a catalyst in organic synthesis due to its excellent water solubility . It can be easily separated from the reaction mixture after the completion of the reaction .
Synthesis Analysis
Potassium titanium oxide oxalate dihydrate can be used as a catalyst to synthesize chromene derivatives via a three-component condensation reaction of aromatic aldehydes, malononitrile, and resorcinol/naphthol . It can also be used as an electrolyte to functionalize the surface of an aluminum alloy with a TiO2 layer by plasma electrolytic oxidation (PEO) .Molecular Structure Analysis
The empirical formula of Potassium titanium oxide oxalate dihydrate is C4K2O9Ti · 2H2O . The molecular weight is 354.13 .Chemical Reactions Analysis
The thermal dehydration reaction of potassium titanium oxalate, K2TiO(C2O4)2·2H2O, has been studied by means of thermogravimetry (TG), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) in a nitrogen atmosphere at different heating rates .Physical And Chemical Properties Analysis
Potassium titanium oxide oxalate dihydrate is a solid substance . It has excellent water solubility . The empirical formula is C4K2O9Ti · 2H2O and the molecular weight is 354.13 .科学研究应用
Catalyst in Organic Synthesis
Potassium titanium oxide oxalate dihydrate (PTO) serves as an effective catalyst in organic synthesis. Its excellent water solubility allows it to be easily separated from the reaction mixture after the reaction’s completion . This property is particularly beneficial for synthesizing chromene derivatives through a three-component condensation reaction involving aromatic aldehydes, malononitrile, and resorcinol or naphthol .
Surface Functionalization of Aluminum Alloys
PTO is used as an electrolyte in the plasma electrolytic oxidation (PEO) process to create a TiO2 layer on the surface of aluminum alloys . This application is crucial for improving the corrosion resistance and surface hardness of aluminum components used in various industries, including aerospace and automotive.
Precursor for Titanium Dioxide Nanoparticles
Researchers utilize PTO as a precursor to synthesize titanium dioxide (TiO2) nanoparticles . These nanoparticles have a wide range of applications, from photovoltaic cells to photocatalysts in environmental cleanup processes.
Electronic Devices
The electrical properties of TiO2 make it a valuable material in the manufacturing of electronic devices. PTO can contribute to the production of resistors, capacitors, and other electronic components that require precise dielectric properties.
Each of these applications demonstrates the versatility and importance of Potassium titanium oxide oxalate dihydrate in scientific research and industrial processes. Its role as a catalyst, precursor, and functional material underscores its significance in advancing technology and environmental sustainability .
作用机制
Target of Action
Potassium titanium oxide oxalate dihydrate, also known as dipotassium;2-hydroxy-2-oxoacetate;oxotitanium, is primarily used as a catalyst in organic synthesis . Its primary targets are the reactants in the synthesis process, where it facilitates the reaction and increases the yield of the desired product .
Mode of Action
The compound interacts with its targets by facilitating the reaction process. For instance, it can be used as a catalyst to synthesize chromene derivatives via a three-component condensation reaction of aromatic aldehydes, malononitrile, and resorcinol/naphthol . It can also be used as an electrolyte to functionalize the surface of aluminum alloy with a TiO2 layer by plasma electrolytic oxidation (PEO) .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of chromene derivatives and the functionalization of aluminum alloy surfaces . The downstream effects of these processes depend on the specific reactions and the products formed.
Result of Action
The result of the action of potassium titanium oxide oxalate dihydrate is the successful facilitation of the desired chemical reactions. For example, it can help synthesize chromene derivatives or create a TiO2 layer on an aluminum alloy surface . The molecular and cellular effects of the compound’s action depend on the specific reactions it facilitates.
Action Environment
The action, efficacy, and stability of potassium titanium oxide oxalate dihydrate can be influenced by various environmental factors. For instance, the compound is sensitive to air, heat, and humidity . Therefore, it should be stored under inert gas (nitrogen or argon) at 2-8°C . The compound is also soluble in water, which can affect its behavior in aqueous environments .
安全和危害
属性
IUPAC Name |
dipotassium;2-hydroxy-2-oxoacetate;oxotitanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H2O4.2K.O.Ti/c2*3-1(4)2(5)6;;;;/h2*(H,3,4)(H,5,6);;;;/q;;2*+1;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAHBGSBURBZIQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.O=[Ti].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2K2O9Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021353 | |
| Record name | Titanium oxalate, potassium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium titanium oxide oxalate dihydrate | |
CAS RN |
14481-26-6 | |
| Record name | Titanium oxalate, potassium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does potassium titanium oxide oxalate dihydrate contribute to the formation of coatings during plasma electrolytic oxidation?
A: Potassium titanium oxide oxalate dihydrate serves as a source of titanium ions in the electrolyte solution during the PEO process []. When a high voltage is applied, plasma discharges occur at the interface of the electrolyte and the aluminum alloy substrate. These discharges generate intense heat, leading to the formation of a reactive environment. Within this environment, the potassium titanium oxide oxalate dihydrate decomposes, releasing titanium ions that react with the aluminum oxide layer on the substrate. This reaction leads to the incorporation of titanium oxide into the growing coating, influencing its morphology, phase composition, and ultimately its properties.
Q2: What changes in coating properties are observed with varying concentrations of potassium titanium oxide oxalate dihydrate in the electrolyte?
A: The research by [] highlights that increasing the concentration of potassium titanium oxide oxalate dihydrate in the electrolyte leads to several notable changes in the resulting coatings:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




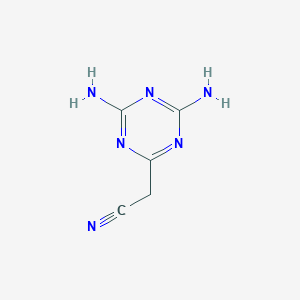
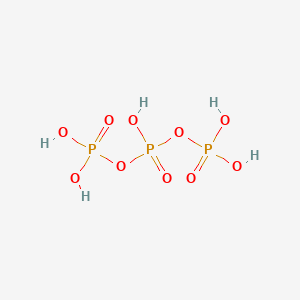
![disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B89309.png)

